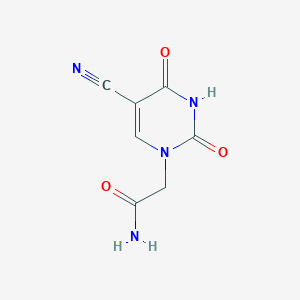
2-(2,4-Difluorophenyl)-1-(3-hydroxyazetidin-1-yl)ethan-1-one
Übersicht
Beschreibung
2-(2,4-Difluorophenyl)-1-(3-hydroxyazetidin-1-yl)ethan-1-one, commonly referred to as DFH-1, is a synthetic compound that has been studied for its potential applications in scientific research. DFH-1 is a derivative of the amino acid azetidine, which is a cyclic amine, and is composed of a phenyl group and a hydroxyl group. It has been studied for its potential applications in biochemistry, physiology, and pharmacology, as well as its potential for use as a drug. DFH-1 has been found to be a potent inhibitor of several enzymes involved in the metabolism of drugs, and has been studied for its potential to be used as a therapeutic agent.
Wissenschaftliche Forschungsanwendungen
Synthesis in Antifungal Agents
2-(2,4-Difluorophenyl)-1-(3-hydroxyazetidin-1-yl)ethan-1-one plays a crucial role in the synthesis of antifungal agents. It's a key intermediate in the synthesis of voriconazole, a broad-spectrum triazole antifungal agent. The synthesis process involves setting the relative stereochemistry in the addition of a pyrimidine derivative to 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)-1-ethanone, leading to excellent diastereoselection (Butters et al., 2001).
Method Development in Pharmaceutical Analysis
This compound is also significant in pharmaceutical analysis. A method has been developed for quantitative determination of genotoxic impurities and its precursor in fluconazole samples. This method utilizes liquid chromatography–tandem mass spectrometry, demonstrating its importance in ensuring the purity and safety of pharmaceutical products (Devanna & Reddy, 2016).
Antimicrobial Compound Synthesis
Research has shown that novel derivatives of 2-(2,4-difluorophenyl)-1-(3-aryl-1,8-naphthyridin-2-yl)azetidin-2-one and thiazolidin-4-ones exhibit considerable antimicrobial activity. These compounds, synthesized via reactions involving Schiff base derivatives, show promising results in battling bacterial and fungal infections (Adem et al., 2022).
Antifungal Activity Enhancement
This compound is involved in the design and synthesis of new antifungal agents. For example, derivatives of 2-(2,4-difluorophenyl)-2-hydroxy-3-substituted group-2-propanols have been synthesized and shown to exhibit potent antifungal activities, some even more potent than established antifungal drugs (Yuanying, 2004).
Prodrug Development
It's also used in the discovery and process development of water-soluble prodrugs like fosfluconazole. This involves the conversion of Diflucan into a water-soluble form, highlighting its role in enhancing drug solubility and administration (Bentley et al., 2002).
Eigenschaften
IUPAC Name |
2-(2,4-difluorophenyl)-1-(3-hydroxyazetidin-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F2NO2/c12-8-2-1-7(10(13)4-8)3-11(16)14-5-9(15)6-14/h1-2,4,9,15H,3,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKAOOHXTJOVAAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CC2=C(C=C(C=C2)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Difluorophenyl)-1-(3-hydroxyazetidin-1-yl)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



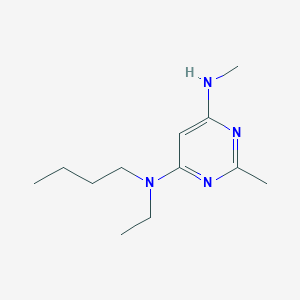
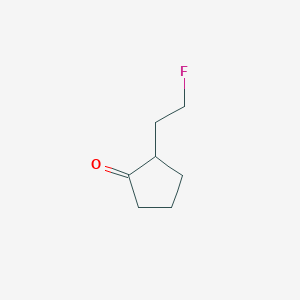


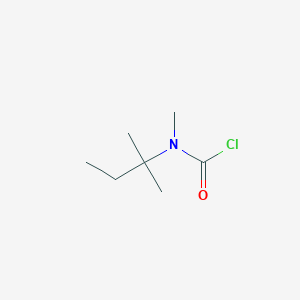
![1-[(3-Hydroxyphenyl)methyl]azetidin-3-ol](/img/structure/B1470560.png)
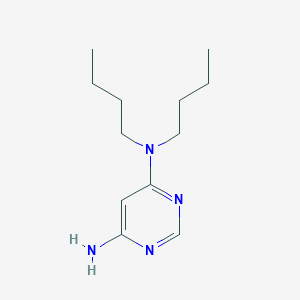
![N-[(2,4,6-trimethylphenyl)methyl]oxolan-3-amine](/img/structure/B1470562.png)

![1-{[(2-Methylpropyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1470565.png)

